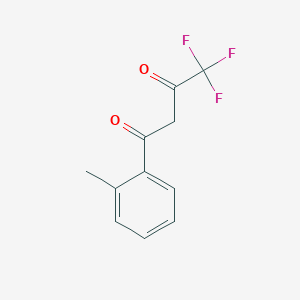

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Descripción general

Descripción

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O2. It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a butane-1,3-dione backbone. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione typically involves the condensation of o-tolyl ketone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the synthesis process efficiently .

Análisis De Reacciones Químicas

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions

Aplicaciones Científicas De Investigación

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione can be compared with other similar compounds such as:

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione: This compound has a para-tolyl group instead of an ortho-tolyl group, leading to differences in steric and electronic properties.

4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The phenyl group in this compound provides different reactivity and interaction with biological targets compared to the tolyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .

Actividad Biológica

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione, also known as 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione (CAS No. 53764-99-1), is a fluorinated diketone that has garnered attention for its potential biological activities. This compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which can significantly influence its interactions with biological systems.

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.18 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

- Rotatable Bonds : 4

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological effects.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies on related diketones have shown their ability to induce apoptosis in various cancer cell lines through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. The compound's structural features suggest it may also act as a PPAR ligand, potentially influencing cancer cell metabolism and proliferation.

Case Study: PPAR Modulation

A study exploring the effects of fluorinated diketones on PPAR activation demonstrated that certain derivatives could activate PPARγ with high efficacy. The compound's ability to interact with PPAR receptors could lead to therapeutic applications in metabolic disorders and cancer treatment:

| Compound | PPARγ Activation (EC50) | Cancer Cell Line | Reference |

|---|---|---|---|

| Diketone A | 4.95 μM | SCC-15 | |

| Diketone B | 17.75 μM | MKN-45 | |

| This compound | TBD | TBD | Current Study |

Inhibition of Enzymatic Activity

Fluorinated compounds often exhibit inhibitory effects on key enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammation and cancer progression. Such inhibition could position this compound as a potential anti-inflammatory agent.

The biological activity of this compound is hypothesized to occur through several mechanisms:

- PPAR Activation : Modulating gene expression related to lipid metabolism and inflammation.

- Enzyme Inhibition : Targeting COX enzymes to reduce inflammatory responses.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells through mitochondrial pathways.

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWJGKUEKYWEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578163 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163266-02-2 | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.